molecular formula C17H18ClN3O2S B611667 Verosudil hydrochloride CAS No. 1414854-44-6

Verosudil hydrochloride

Cat. No. B611667
M. Wt: 363.86
InChI Key: FUBBJNODZIIYHW-UHFFFAOYSA-N
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Description

Verosudil, also known as AR-12286, is a drug that acts as a potent and selective inhibitor of the enzyme Rho kinase . It has been investigated for the treatment of glaucoma . The hydrochloride salt of Verosudil is a novel and potent Rho kinase inhibitor with anti-hypertensive activity and has the potential to be used for treating glaucoma .


Molecular Structure Analysis

The IUPAC name for Verosudil is 2-(dimethylamino)-N-(1-oxo-2H-isoquinolin-6-yl)-2-thiophen-3-ylacetamide . The molecular formula is C17H17N3O2S, and the molar mass is 327.40 g/mol . The structure includes a thiophene ring and an isoquinoline ring .

Scientific Research Applications

Glaucoma and Ocular Hypertension Treatment

Ripasudil hydrochloride hydrate (K-115), which is chemically related to Verosudil hydrochloride, has been identified as a novel Rho kinase inhibitor with significant applications in the treatment of glaucoma and ocular hypertension. Clinical trials have shown its effectiveness in lowering intraocular pressure (IOP), especially when combined with other glaucoma therapeutic agents like timolol or latanoprost (Tanihara et al., 2015). Additional studies have also supported this finding, demonstrating that ripasudil can significantly lower IOP in rabbits and monkeys when used in conjunction with various glaucoma medications (Kaneko et al., 2017).

Mechanism of Action in Eye Treatments

Ripasudil has been found to directly act on the trabecular meshwork, increasing conventional outflow through the Schlemm’s canal. This mechanism is distinct from other existing treatments that suppress aqueous humor production or promote uveoscleral outflow. It's also been noted for its potential additive effects in combination with prostaglandin analogues and β blockers in the treatment of glaucoma and ocular hypertension (Garnock-Jones, 2014).

Effects on Trabecular Meshwork and Schlemm’s Canal Endothelial Cells

A study evaluating the effect of K-115 on monkey trabecular meshwork cells and Schlemm’s canal endothelial cells showed that K-115 induced changes in cell behavior and permeability. This supports the idea that ripasudil decreases IOP by modulating trabecular meshwork cell behavior and Schlemm’s canal endothelial cell permeability, in association with disruption of tight junctions (Kaneko et al., 2016).

properties

CAS RN

1414854-44-6

Product Name

Verosudil hydrochloride

Molecular Formula

C17H18ClN3O2S

Molecular Weight

363.86

IUPAC Name

3-Thiopheneacetamide, N-(1,2-dihydro-1-oxo-6-isoquinolinyl)-alpha-(dimethylamino)-, hydrochloride (1:1)

InChI

InChI=1S/C17H17N3O2S.ClH/c1-20(2)15(12-6-8-23-10-12)17(22)19-13-3-4-14-11(9-13)5-7-18-16(14)21;/h3-10,15H,1-2H3,(H,18,21)(H,19,22);1H

InChI Key

FUBBJNODZIIYHW-UHFFFAOYSA-N

SMILES

O=C(NC1=CC2=C(C(NC=C2)=O)C=C1)C(N(C)C)C3=CSC=C3.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Verosudil hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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